![molecular formula C18H12FN3O4 B2971044 3-fluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 922017-21-8](/img/structure/B2971044.png)
3-fluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
3-fluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family and contains a unique combination of chemical groups that make it an interesting subject for research.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to "3-fluoro-N-(5-(7-methoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide" are often synthesized and characterized for their structural and chemical properties. For example, the synthesis and characterization of novel compounds involving fluorine atoms and benzamide or oxadiazole derivatives are common in medicinal chemistry and materials science. Such studies typically involve detailed chemical synthesis pathways, NMR, mass spectrometry, and sometimes X-ray crystallography to elucidate the structures of the new compounds (Zhao et al., 2015; Moreno-Fuquen et al., 2019).
Biological Activities
Many studies focus on evaluating the biological activities of such compounds, particularly their antimicrobial, anticancer, and receptor binding properties. For instance, oxadiazole derivatives have been investigated for their anti-inflammatory, analgesic, and antimicrobial activities. These studies provide a foundation for further drug development and highlight the potential of such compounds in treating various diseases (Ramaprasad et al., 2013; Salahuddin et al., 2014).
Imaging and Diagnostic Applications
Fluorinated compounds, particularly those labeled with fluorine-18, are of significant interest in the development of diagnostic probes for imaging techniques such as positron emission tomography (PET). These compounds can be designed to target specific receptors or pathological features in diseases like cancer and Alzheimer's disease, providing valuable tools for non-invasive diagnosis and the study of disease progression (Tu et al., 2007; Kepe et al., 2006).
Mechanism of Action
Target of Action
It is known that benzofuran compounds, which are part of the structure of this compound, have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to exhibit good antimicrobial activity when the substituent on the 4-position contained halogens or hydroxyl groups .
Biochemical Pathways
Benzofuran compounds have been found to have a wide range of biological and pharmacological applications .
Pharmacokinetics
It is known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have been found to have significant cell growth inhibitory effects .
Action Environment
It is known that benzofuran compounds are widely distributed in higher plants such as asteraceae, rutaceae, liliaceae, and cyperaceae .
properties
IUPAC Name |
3-fluoro-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O4/c1-24-13-7-3-4-10-9-14(25-15(10)13)17-21-22-18(26-17)20-16(23)11-5-2-6-12(19)8-11/h2-9H,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEJSJQUAFTWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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